A-366

Catalog No.
S516527
CAS No.
1527503-11-2
M.F
C19H27N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-366

CAS Number

1527503-11-2

Product Name

A-366

IUPAC Name

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)

InChI Key

BKCDJTRMYWSXMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

A-366; A 366; A366.

Canonical SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Description

The exact mass of the compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is 329.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-366 is a small molecule compound recognized primarily as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP (G9a-like protein). Its chemical structure is identified as 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine, with a molecular formula of C19H27N3O2 and a CAS number of 1527503-11-2. A-366 exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 3.3 nM for G9a, demonstrating over 1,000-fold selectivity against other methyltransferases and non-epigenetic targets .

Chemical Information

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is an organic molecule described by the chemical formula C19H27N3O2. It belongs to a class of compounds called spirocyclic indoles. These molecules are of interest to researchers due to their potential biological activity [].

Research Applications

Scientific literature suggests that 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine may have properties that are relevant to various areas of scientific research, including:

  • Medicinal Chemistry: Research has explored the potential of spirocyclic indoles for use in developing new medications [, ].
  • Neuroscience: Some studies have investigated the interaction of spirocyclic indoles with neurotransmitter systems [].

The primary reaction involving A-366 is its competitive inhibition of the G9a/GLP enzymes. This inhibition leads to reduced methylation of histone H3 at lysine 9 (H3K9me2), a modification typically associated with transcriptional repression. A-366 has been shown to effectively decrease global levels of H3K9me2 in various cell lines, which is crucial for understanding its role in epigenetic regulation and potential therapeutic applications in cancer .

A-366 has demonstrated significant biological activity in various cancer models, particularly in leukemia. In vitro studies have shown that treatment with A-366 leads to marked differentiation and morphological changes in leukemia cell lines, such as MV4;11 and HL-60. Additionally, in vivo studies using flank xenograft models indicated that A-366 effectively inhibits tumor growth while maintaining lower cytotoxicity compared to other G9a inhibitors. This selectivity makes A-366 a valuable tool for studying the role of G9a/GLP in cancer biology .

A-366 is primarily utilized in research settings focused on epigenetics and cancer biology. Its applications include:

  • Cancer Research: Investigating the role of G9a/GLP in tumorigenesis and differentiation.
  • Epigenetic Studies: Understanding histone modifications and their implications in gene regulation.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting G9a/GLP-related pathways .

Studies have highlighted A-366's interaction with various cellular pathways influenced by G9a/GLP activity. The compound's ability to selectively inhibit these enzymes allows researchers to delineate their roles in cellular processes such as proliferation, differentiation, and apoptosis. Interaction studies often involve assessing changes in gene expression profiles and histone modification patterns following treatment with A-366 .

A-366 shares its inhibitory profile with several other compounds targeting G9a/GLP, but its unique chemical structure sets it apart. Here are some similar compounds:

Compound NameIC50 (nM)Selectivity ProfileNotable Features
BIX01294~10Less selective than A-366First selective inhibitor discovered
UNC0638~20Improved selectivity over BIX01294More potent than earlier inhibitors
GSK-J4~10Selective for G9a/GLPDual inhibitor of other methyltransferases

Uniqueness of A-366:
A-366 is distinguished by its significantly lower cytotoxicity compared to other inhibitors while maintaining potent inhibition of H3K9me2 methylation. This characteristic makes it particularly valuable for therapeutic applications where minimizing off-target effects is critical .

A-366 possesses the molecular formula C19H27N3O2 with a molecular weight of 329.44 grams per mole, classified under the Chemical Abstracts Service number 1527503-11-2 [1] [2] [3]. The compound exhibits a complex three-dimensional architecture characterized by its spirocyclic framework that integrates a cyclobutane ring system with an indole heterocycle [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3'-[3H]indol]-2'-amine [1] [6].

The molecular structure incorporates three distinct nitrogen atoms positioned strategically within the framework: two nitrogen atoms comprising the amidine functionality of the indole ring system and one nitrogen atom within the pyrrolidine moiety [7] [16]. Two oxygen atoms are present, with one forming part of the methoxy substituent and another within the propoxy linker chain [3] [5]. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4, which defines the complete connectivity pattern of this spirocyclic compound [1] [3].

Molecular PropertyValue
Molecular FormulaC19H27N3O2
Molecular Weight329.44 g/mol
Chemical Abstracts Service Number1527503-11-2
International Union of Pure and Applied Chemistry Name5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3'-[3H]indol]-2'-amine
InChI KeyBKCDJTRMYWSXMC-UHFFFAOYSA-N
Physical AppearanceOff-white to beige powder

Spiro[cyclobutane-1,3'-indol]-2'-amine Core Architecture

The spiro[cyclobutane-1,3'-indol]-2'-amine core represents a unique architectural motif that defines the fundamental structural framework of A-366 [16] [26]. This spirocyclic system features a quaternary carbon atom that serves as the spiro center, creating a direct covalent linkage between the four-membered cyclobutane ring and the three-carbon position of the indole heterocycle [22] [24]. The indole ring system contributes both aromatic and heterocyclic character to the overall molecular structure, with the 2'-position bearing the essential amidine functionality [15] [16].

The cyclobutane component introduces significant conformational rigidity to the molecular architecture due to the inherent ring strain associated with four-membered carbocycles [26] [37]. This cyclobutane ring adopts a puckered conformation to minimize torsional strain, with bond angles approximately 88 degrees rather than the ideal tetrahedral angle of 109.5 degrees [37]. The deviation from planarity in the cyclobutane ring creates a distinctive three-dimensional scaffold that is critical for the compound's biological activity [22] [24].

The spiro linkage eliminates rotational freedom around the carbon-carbon bond connecting the two ring systems, resulting in a conformationally constrained structure that maintains a defined spatial arrangement [26] [28]. This architectural feature distinguishes A-366 from other methyltransferase inhibitors that employ quinazoline-based scaffolds, providing access to unique regions of chemical space [16] [7]. The spirocyclic constraint effectively reduces the entropic penalty associated with protein binding by pre-organizing the molecule in a bioactive conformation [26].

Structure-Activity Relationship (SAR) Analysis

Extensive structure-activity relationship studies have revealed the critical importance of specific structural elements within A-366 for maintaining potent G9a methyltransferase inhibitory activity [8] [16]. Modifications to the spiro[cyclobutane] core through ring expansion to cyclopentane or cyclohexane analogs result in greater than ten-fold decreases in potency, demonstrating the optimal nature of the four-membered ring system [16] [26]. Complete removal of the spirocyclic constraint through hydrogen substitution leads to total loss of inhibitory activity, confirming the essential role of this architectural element [16].

The pyrrolidine moiety exhibits stringent structural requirements, with replacement by piperidine resulting in significant activity decreases due to altered nitrogen positioning and ring geometry [8] [16]. Morpholine substitution produces moderate activity reductions, indicating that the specific geometric constraints and electronic properties of the pyrrolidine ring are crucial for optimal binding [8]. The three-carbon propoxy linker connecting the indole ring to the pyrrolidine represents the optimal chain length, as both shortening to ethoxy and lengthening to butoxy linkages decrease potency [16].

The 5'-methoxy substituent on the indole ring contributes significantly to selectivity over other methyltransferases, with its removal resulting in reduced selectivity profiles [16] [20]. Replacement with ethoxy groups maintains activity levels, suggesting limited tolerance for alkoxy modifications while preserving the essential electron-donating and steric properties [16]. Methylation of the amidine nitrogen atoms completely abolishes activity, confirming that the free primary amine functionality is required for essential hydrogen bonding interactions with the enzyme active site [16] [21].

Structural ModificationActivity ChangeStructure-Activity Relationship Conclusion
Cyclobutane to cyclopentane>10-fold decreaseCyclobutane ring size is optimal
Cyclobutane to cyclohexane>10-fold decreaseFour-membered ring constraint essential
Spirocyclic core removalComplete lossSpirocyclic architecture required
Pyrrolidine to piperidineSignificant decreasePyrrolidine geometry critical
Methoxy group removalReduced selectivityMethoxy enhances selectivity
Amidine methylationComplete lossFree amidine essential for binding

Key Structural Features for Inhibitory Activity

The inhibitory activity of A-366 against G9a methyltransferase depends on several key structural features that work synergistically to achieve potent and selective enzyme inhibition [16] [21]. The spiro[cyclobutane-1,3'-indol] core provides essential binding pocket complementarity, creating the appropriate three-dimensional scaffold for interaction with the G9a active site [16] [26]. This core architecture enables shape complementarity that is not achievable with other chemical scaffolds, contributing to the compound's unique selectivity profile [7] [16].

The primary amidine group located at the 2'-position of the indole ring forms critical hydrogen bonding interactions with aspartic acid residues Asp1074 and Asp1088 within the G9a active site [16] [19]. These electrostatic interactions anchor the molecule within the binding pocket and represent essential contacts for high-affinity binding [16] [21]. The positioning and geometry of this amidine functionality are precisely optimized for these specific protein-ligand interactions [19].

The pyrrolidine nitrogen occupies the lysine channel of the G9a enzyme, forming extensive hydrophobic contacts with aromatic residues including Phe1158, Tyr1154, Phe1087, Phe1152, and Tyr1067 [16] [19]. The pyrrolidine ring system sits within a hydrophobic subpocket where it forms van der Waals interactions that contribute significantly to binding affinity [16]. The propyloxy linker positions the pyrrolidine moiety at the optimal distance and orientation for these favorable interactions [16].

The 5'-methoxy substituent enhances selectivity over other methyltransferases through specific protein-ligand interactions that are unique to the G9a binding site [16] [20]. The rigid cyclobutane constraint prevents conformational flexibility, reducing the entropic penalty upon binding and maintaining the precise spatial arrangement of pharmacophoric elements [26] [37]. The overall molecular geometry creates multiple contact points with the enzyme surface, resulting in the observed nanomolar potency and exceptional selectivity [16] [7].

Structural ElementFunctional RequirementBinding Interaction
Spiro[cyclobutane-1,3'-indol] coreBinding pocket complementarityShape complementarity with active site
Primary amidine groupHydrogen bonding with Asp1074/Asp1088Electrostatic interactions
Pyrrolidine nitrogenLysine channel occupancyHydrophobic contacts with Phe1158, Tyr1154
Propyloxy linkerOptimal pyrrolidine positioningPositions pyrrolidine in hydrophobic subpocket
5'-Methoxy substituentSelectivity enhancementSpecific methoxy-protein interactions

Physicochemical Properties and Stability

A-366 demonstrates favorable physicochemical properties that contribute to its utility as a research tool compound [5] [6] [11]. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, providing clear solutions suitable for biological assays [5] [11] [18]. In acidified conditions using one equivalent of hydrochloric acid, A-366 achieves solubility of 100 millimolar, facilitating preparation of concentrated stock solutions [6] [11]. The compound shows limited aqueous solubility under neutral conditions, consistent with its lipophilic character [18].

Chemical stability studies indicate that A-366 maintains integrity in solid state when stored at temperatures of negative twenty degrees Celsius for periods exceeding two years [6] [38]. Solution stability in dimethyl sulfoxide at room temperature extends for several weeks without significant degradation [18] [38]. The compound exhibits moderate thermal stability, remaining intact during short exposures to temperatures up to 100 degrees Celsius [38]. Photodegradation is minimal under normal laboratory lighting conditions, though storage in amber vials is recommended for extended use [38].

The compound displays stability across physiological pH ranges of 6 to 8, making it suitable for cellular assay applications [18] [38]. Oxidative stability is moderate, with some lability observed under high oxygen concentrations or in the presence of metal catalysts [36] [38]. The molecular architecture provides good metabolic stability in vitro, with the spirocyclic constraint protecting against rapid degradation [18]. Cell membrane permeability is favorable, enabling effective cellular uptake for intracellular target engagement [15] [18].

High-performance liquid chromatography analysis consistently demonstrates purity levels of 98% or greater for research-grade material [5] [6] [11]. The compound exhibits low to moderate protein binding in biological matrices, allowing for adequate free compound concentrations to achieve target inhibition [18]. Storage under desiccated conditions at negative twenty degrees Celsius preserves chemical integrity and prevents hydrolytic degradation [6] [38].

PropertyCharacteristicsStorage Conditions
Solid State StabilityStable >2 years at -20°CStore desiccated at -20°C
Dimethyl Sulfoxide SolutionsStable weeks at room temperatureUse within 30 days
Aqueous StabilityLimited in neutral conditionsPrepare fresh for assays
Thermal StabilityStable to 100°C brieflyAvoid prolonged heating
pH StabilityStable pH 6-8Buffer solutions appropriately
High-Performance Liquid Chromatography Purity≥98%Maintain proper storage

A-366 functions as a potent and selective inhibitor of the euchromatic histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1), demonstrating remarkable biochemical specificity for this enzyme complex [1] [2]. The compound exhibits an inhibitory concentration fifty (IC50) value of 3.3 nanomolar against G9a and 38 nanomolar against GLP, establishing its nanomolar potency range [1] [3]. This differential activity reflects the high sequence homology between G9a and GLP, which share approximately 80% sequence identity in their catalytic domains [4].

The selectivity profile of A-366 represents a significant advancement in histone methyltransferase inhibitor development. When evaluated against a comprehensive panel of 21 additional methyltransferases, A-366 demonstrates greater than 1000-fold selectivity, indicating minimal off-target activity against related enzymes [1] [5]. This exceptional selectivity distinguishes A-366 from earlier generation inhibitors and contributes to its reduced cellular toxicity profile compared to quinazoline-based compounds [6].

G9a and GLP form heteromeric protein complexes that are responsible for the majority of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2) in euchromatic regions [7]. These methylation marks serve as repressive chromatin signatures that recruit heterochromatin protein 1 (HP1) family members and establish transcriptionally silent chromatin domains. A-366 effectively disrupts this pathway by inhibiting the enzymatic activity of the G9a/GLP complex, leading to global reduction in H3K9me2 levels with a cellular effective concentration fifty (EC50) of approximately 300 nanomolar [6] [8].

ParameterValue
Chemical FormulaC19H27N3O2
Molecular Weight329.44 Da
IC50 G9a3.3 nM
IC50 GLP/EHMT138 nM
Selectivity Factor>1000-fold over 21 methyltransferases
Cellular EC50~300 nM

Peptide-Competitive Inhibition Mechanism

A-366 operates through a peptide-competitive inhibition mechanism, positioning itself within the substrate peptide binding groove of G9a and GLP [4]. Mechanistic studies utilizing varying concentrations of S-adenosyl-methionine (SAM) and peptide substrate revealed that A-366 exhibits competitive inhibition with respect to the peptide substrate while demonstrating uncompetitive inhibition with respect to the cofactor SAM [4]. This binding pattern indicates that A-366 competes directly with histone H3 peptide substrates for access to the enzyme active site.

The peptide-competitive nature of A-366 inhibition was confirmed through comprehensive kinetic analyses that demonstrated a linear increase in IC50 values as peptide substrate concentrations were elevated [4]. Conversely, increasing SAM concentrations resulted in decreased IC50 values, characteristic of uncompetitive inhibition with respect to the cofactor. This kinetic behavior suggests that A-366 binds to the enzyme-SAM complex rather than the free enzyme, stabilizing a catalytically inactive configuration.

The molecular basis for peptide competition stems from A-366's structural mimicry of the histone H3 tail region that normally occupies the substrate binding cleft. The compound specifically targets the region where histone H3 residues lysine 4 through arginine 8 would typically bind, effectively blocking substrate access to the methylation site [4] [9]. This competitive displacement mechanism provides the molecular foundation for A-366's ability to reduce H3K9 dimethylation levels in cellular systems.

The peptide-competitive mechanism of A-366 offers several advantages over other inhibitory approaches. By targeting the substrate binding site rather than the cofactor binding pocket, A-366 achieves high selectivity for G9a/GLP while minimizing interference with SAM-dependent processes in other cellular pathways. This selective targeting contributes to the compound's favorable toxicity profile and makes it an valuable tool for dissecting G9a/GLP-specific biological functions [6].

Binding Mode and Molecular Interactions

The molecular interactions between A-366 and G9a have been characterized through high-resolution X-ray crystallography, revealing a complex network of hydrophobic and electrostatic contacts [4]. The crystal structure demonstrates that A-366 binds within the substrate peptide groove, occupying the same spatial region where the histone H3 tail would normally interact with the enzyme. This positioning explains the peptide-competitive nature of the inhibition and provides detailed insights into the molecular recognition mechanism.

The amidine nitrogen atoms of A-366 form critical electrostatic hydrogen bonds with the side chain carboxylates of aspartic acid residues D1074 and D1088 [4]. These interactions anchor the compound within the active site and provide the primary driving force for high-affinity binding. The electrostatic contacts mirror the interactions that would normally occur between the enzyme and the positively charged lysine and arginine residues of the histone H3 substrate.

Hydrophobic interactions play an equally important role in A-366 binding stabilization. The methoxy substituent of A-366 occupies a hydrophobic pocket formed by the side chains of phenylalanine 1158, isoleucine 1161, and the aliphatic portion of lysine 1162 [4]. This hydrophobic cavity provides optimal van der Waals contacts that contribute to binding affinity and selectivity. The phenyl group of A-366 forms additional van der Waals contacts with leucine 1086, creating a hydrophobic wall that helps position the inhibitor within the binding cleft.

The pyrrolidine moiety of A-366 represents a key structural feature that occupies the lysine channel of G9a. The pyrrolidine nitrogen donates a hydrogen bond to the backbone carbonyl of leucine 1086, while the pyrrolidine ring carbons fit into a hydrophobic subpocket formed by tyrosine 1067, phenylalanine 1087, phenylalanine 1152, tyrosine 1154, and phenylalanine 1158 [4]. This interaction network positions the pyrrolidine group in the same spatial location that would normally be occupied by the target lysine residue, explaining the inhibitor's ability to block substrate methylation.

Interaction TypeResidues/Details
Electrostatic H-bondsD1074, D1088 (amidine nitrogen atoms)
Van der Waals contactsL1086, F1158, I1161, K1162
Hydrophobic interactionsY1067, F1087, F1152, Y1154, F1158
Hydrogen bond (pyrrolidine)L1086 backbone carbonyl

Spindlin1 Tudor Domain Interactions

A-366 demonstrates significant binding activity toward Spindlin1 (SPIN1), a Tudor domain-containing protein that functions as an epigenetic reader of histone methylation marks [10] [11]. The interaction between A-366 and Spindlin1 occurs with an IC50 of 182.6 ± 9.1 nanomolar for displacement of H3K4me3 from the second Tudor domain [3] [10]. This binding represents a secondary target for A-366 beyond its primary activity against G9a/GLP methyltransferases.

Crystallographic analysis reveals that A-366 adopts a unique bidentate binding mode when interacting with Spindlin1, simultaneously engaging both Tudor domain 1 and Tudor domain 2 [12] [13]. In Tudor domain 1, A-366 binding is primarily driven by π-stacking interactions with aromatic residues including tryptophan 62, tryptophan 72, tyrosine 91, phenylalanine 94, and tyrosine 98 [12]. This extensive aromatic contact network provides the thermodynamic basis for high-affinity binding within the first Tudor domain.

The interaction with Tudor domain 2 involves both hydrophobic and polar contacts. Key aromatic residues including histidine 139, phenylalanine 141, tryptophan 151, tyrosine 177, and tyrosine 179 form π-stacking interactions similar to those observed in domain 1 [12]. Additionally, polar interactions with aspartic acid 184 in domain 2 contribute to binding specificity and affinity. This dual-domain engagement pattern represents a novel mechanism for small molecule recognition of Tudor domain proteins.

The bidentate binding mode of A-366 with Spindlin1 contrasts with its binding to G9a, where the compound occupies a single well-defined substrate binding cleft [12]. The ability of A-366 to adopt different binding configurations depending on the target protein demonstrates the conformational flexibility of this chemical scaffold. This plasticity may contribute to both the broad utility of A-366 as a chemical probe and its potential for off-target interactions with additional chromatin-associated proteins.

The physiological significance of A-366's interaction with Spindlin1 remains under investigation, but the nanomolar binding affinity suggests this may represent a functionally relevant secondary target. Spindlin1 functions as a reader of H3K4me3 marks and plays roles in transcriptional regulation and ribosomal RNA synthesis [11]. The ability of A-366 to disrupt Spindlin1-H3K4me3 interactions may contribute to some of the biological effects observed with this compound in cellular systems.

Spindlin1 InteractionDetails
Binding AffinityIC50 = 182.6 ± 9.1 nM
Binding ModeBidentate (simultaneous domains 1 and 2)
Domain 1 ContactsTrp62, Trp72, Tyr91, Phe94, Tyr98
Domain 2 ContactsHis139, Phe141, Trp151, Tyr177, Tyr179, Asp184

Comparison with Quinazoline-Based Inhibitors

A-366 represents a structurally distinct chemical class compared to the quinazoline-based G9a inhibitors that dominated early research in this field [4]. The quinazoline scaffold, exemplified by compounds such as BIX-01294 and UNC0638, shares the peptide-competitive mechanism of action with A-366 but differs significantly in chemical structure, selectivity profile, and cellular toxicity characteristics [14] [9].

The core structural difference between A-366 and quinazoline-based inhibitors lies in their foundational scaffolds. A-366 is built upon a spiro[cyclobutane-1,3′-indol]-2′-amine framework, which represents a novel chemotype unrelated to the quinazoline core of earlier inhibitors [4]. This structural divergence provides A-366 with a distinct molecular recognition pattern and contributes to its unique pharmacological properties. The indole-based scaffold of A-366 offers different hydrogen bonding capabilities and hydrophobic interaction patterns compared to the quinazoline framework.

Despite sharing the peptide-competitive mechanism, A-366 demonstrates superior selectivity compared to quinazoline-based inhibitors. While UNC0638 shows good selectivity for G9a/GLP over other methyltransferases, A-366 exhibits greater than 1000-fold selectivity over 21 tested methyltransferases, representing an improvement in specificity [1] [4]. This enhanced selectivity translates to reduced off-target effects and improved utility as a chemical probe for studying G9a/GLP biology.

One of the most significant advantages of A-366 over quinazoline-based inhibitors is its reduced cellular toxicity profile [6] [8]. In direct comparative studies, A-366 demonstrated significantly less cytotoxic effects on tumor cell line growth compared to UNC0638, despite equivalent cellular potency for H3K9me2 reduction [6]. This improved therapeutic window allows for more precise dissection of G9a/GLP-specific effects without confounding cytotoxic responses. The reduced toxicity may result from the distinct chemical structure of A-366, which minimizes interactions with cellular targets beyond the intended G9a/GLP complex.

The binding modes of A-366 and quinazoline-based inhibitors show both similarities and differences when analyzed by crystallography. Both compound classes bind within the substrate peptide groove and utilize similar key interactions with conserved active site residues [4] [9]. However, the specific contact patterns and binding geometries differ due to the distinct chemical scaffolds. The quinazoline inhibitors rely heavily on interactions with the dimethoxy moiety and diazepine ring, while A-366 utilizes its pyrrolidine group and methoxy substituent to achieve similar binding affinity through alternative molecular contacts.

PropertyA-366Quinazoline-based (UNC0638)
Chemical ScaffoldSpiro[cyclobutane-1,3′-indol]-2′-amineQuinazoline derivative
Core StructureIndole-basedQuinazoline core
MechanismPeptide-competitivePeptide-competitive
Cellular ToxicityLower cytotoxicityHigher cytotoxicity
G9a PotencyIC50 = 3.3 nMIC50 = ~15 nM
Selectivity Profile>1000-fold selectiveSelective but with off-targets
Key AdvantageReduced off-target effectsEstablished scaffold

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.21032711 g/mol

Monoisotopic Mass

329.21032711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

A-366

Dates

Last modified: 08-15-2023
1: Pappano WN, Guo J, He Y, Ferguson D, Jagadeeswaran S, Osterling DJ, Gao W,

Explore Compound Types